H-Pro-Tyr-OH

Übersicht

Beschreibung

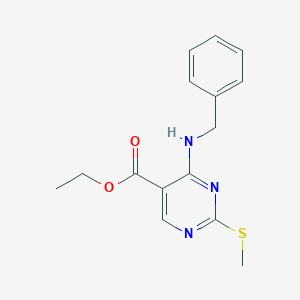

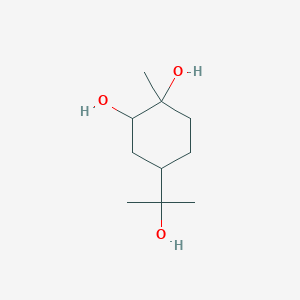

Pro-Tyr is a dipeptide formed from L-proline and L-tyrosine residues. It has a role as a metabolite.

Wissenschaftliche Forschungsanwendungen

Produktion von Antihypertensiva-Peptiden

Pro-Tyr wurde bei der Produktion von Antihypertensiva-Peptiden verwendet. Eine Studie zeigte die Produktion des Antihypertensiva-Peptids Tyr-Pro aus Milch unter Verwendung des Weißfäulepilzes Peniophora sp. in der Submersfermentation . Die fermentierte Milch zeigte eine gute Produktion des Zielpeptids Tyr-Pro .

Verbesserung des Gedächtnisses

Pro-Tyr wurde als Mittel zur Verbesserung des Gedächtnisses gefunden. Eine Studie zeigte, dass oral verabreichtes Tyr-Pro in einer Dosis von 10 mg/kg direkt in den Blutkreislauf gelangt mit einem Absorptionsverhältnis von 0,15%, von denen 2,5% des Tyr-Pro vom Plasma ins Gehirnparenchym der Maus transportiert wurden . Dies deutet darauf hin, dass Pro-Tyr möglicherweise in der Behandlung von kognitiven Erkrankungen wie Alzheimer verwendet werden könnte .

Enzymkatalyse

Pro-Tyr spielt eine Rolle in der Enzymkatalyse. Es wurde festgestellt, dass das Tyrosinase-Enzym, das die Umwandlung von Tyrosin in Melanin katalysiert, vielversprechende Anwendungen in der pharmazeutischen und biotechnologischen Industrie hat . Dies deutet darauf hin, dass Pro-Tyr bei der Entwicklung neuer chemischer Liganden gegen Melanogenese verwendet werden könnte .

Anti-Melanogene Mittel

Pro-Tyr wurde bei der Entwicklung von Anti-Melanogene-Mitteln verwendet. Eine Studie zeigte, dass Tyrosinase-Inhibitoren, die in Pflanzen vorkommen, und synthetische Modifikationen dieser Naturstoffe als Anti-Melanogene-Mittel verwendet werden können . Dies deutet darauf hin, dass Pro-Tyr möglicherweise in der Lebensmittel-, pharmazeutischen und Kosmetikindustrie eingesetzt werden könnte .

Proteolytische Enzyme

Es wurde festgestellt, dass Pro-Tyr an der Produktion von proteolytischen Enzymen beteiligt ist. Proteasen sind weit verbreitete Enzyme in verschiedenen Industriezweigen und der Biotechnologie . Dies deutet darauf hin, dass Pro-Tyr möglicherweise bei der Produktion von Klenow-Fragmenten, Peptidsynthese, Verdauung unerwünschter Proteine während der Nukleinsäurereinigung, Zellkultur und Gewebsdissoziation verwendet werden könnte

Wirkmechanismus

Target of Action

Prolyl-tyrosine, also known as H-Pro-Tyr-OH, primarily targets the prolyl-tRNA synthetase (PRS) . PRS is a validated druggable target in various organisms, including Toxoplasma gondii . The enzyme plays a crucial role in protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule .

Mode of Action

Research suggests that proline hydroxylation, a process in which a hydroxyl group is added to a proline residue, is essential for the activation of certain kinases . This hydroxylation is performed by prolyl hydroxylase domain (PHD) enzymes . The hydroxylation of a conserved proline residue in the kinase domain is a prerequisite for tyrosine autophosphorylation, a key step in kinase activation .

Biochemical Pathways

Prolyl-tyrosine is involved in several biochemical pathways. The hydroxylation of proline residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation as well as cell signaling in animal cells . These biochemical events contribute to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes (e.g., dietary protein intake and hypoxia), and survival .

Pharmacokinetics

It’s known that most of the collagen-derived trans-4-hydroxy-l-proline, a related compound, is catabolized to glycine via the trans-4-hydroxy-l-proline oxidase pathway

Result of Action

The molecular and cellular effects of Prolyl-tyrosine’s action are largely dependent on its role in proline hydroxylation and the subsequent activation of kinases. This can lead to a variety of downstream effects, including the modulation of cell metabolism, growth, and development . Additionally, Prolyl-tyrosine may play a role in responses to nutritional and physiological changes .

Action Environment

The action of Prolyl-tyrosine is influenced by environmental factors such as oxygen levels. The prolyl hydroxylase domain (PHD) / hypoxia-inducible factor (HIF) axis is a critically important oxygen-sensing pathway that mediates tissue adaptation to low oxygen environments primarily via the transcriptional regulation of gene expression . Therefore, the efficacy and stability of Prolyl-tyrosine may be affected by the oxygen levels in the environment.

Biochemische Analyse

Biochemical Properties

Prolyl-tyrosine participates in numerous biochemical reactions. It interacts with enzymes such as prolyl-4-hydroxylases (P4Hs), which are involved in the post-translational modification of proteins, primarily collagen . The interaction between Prolyl-tyrosine and these enzymes is crucial for the hydroxylation of proline-rich peptides .

Cellular Effects

Prolyl-tyrosine has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, the formation of Prolyl-tyrosine residues in protein kinases B and DYRK1A plays an important role in regulating their phosphorylation and catalytic activation, thereby influencing cell signaling in animal cells .

Molecular Mechanism

At the molecular level, Prolyl-tyrosine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, Prolyl hydroxylation in DYRK1 (proline 332) is essential for the tyrosine autophosphorylation of the kinase and its catalytic activation in animal cells .

Metabolic Pathways

Prolyl-tyrosine is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux or metabolite levels . For instance, most of the collagen-derived Prolyl-tyrosine is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway .

Eigenschaften

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c17-10-5-3-9(4-6-10)8-12(14(19)20)16-13(18)11-2-1-7-15-11/h3-6,11-12,15,17H,1-2,7-8H2,(H,16,18)(H,19,20)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDKVWTWGDWMHY-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173493 | |

| Record name | Prolyl-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19786-36-8 | |

| Record name | L-Prolyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19786-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prolyl-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019786368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prolyl-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B28149.png)

![(3S,4R,5S,6S,8S,9R,10S,13R,14S,15R,17R)-17-[(2R)-5-[(2R,3R,4S,5S)-4-Hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15-pentol](/img/structure/B28151.png)